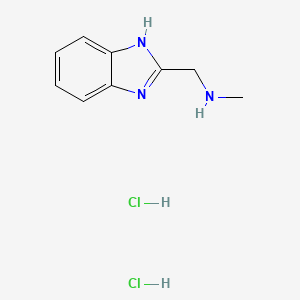

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride

説明

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a benzimidazole derivative featuring a methylaminomethyl group at the 2-position of the benzimidazole core, with two hydrochloride counterions enhancing its solubility. The compound’s molecular formula is C₉H₁₂Cl₂N₃, with a molecular weight of 234.13 g/mol (estimated from structural analogs) . The dihydrochloride salt form is critical for improving bioavailability in drug development pipelines .

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKFLUGCPBOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92809-96-6 | |

| Record name | [(1H-1,3-benzodiazol-2-yl)methyl](methyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Pathway

The most widely reported method involves reacting 2-chloromethylbenzimidazole (or its 5-methyl derivative) with methylamine under reflux conditions. The general procedure is as follows:

Step 1: Synthesis of 2-Chloromethylbenzimidazole

- Reactants : o-Phenylenediamine and chloroacetic acid.

- Conditions : Reflux in 4M HCl for 6–8 hours.

- Yield : ~70% after recrystallization.

Step 2: Alkylation with Methylamine

- Reactants : 2-Chloromethylbenzimidazole (5 mmol), methylamine (5 mmol).

- Solvent : Ethanol (10 mL).

- Conditions : Reflux at 80°C for 3 hours.

- Workup : Cool to 0°C, filter precipitate, recrystallize from ethanol.

- Yield : 75–80%.

Step 3: Salt Formation

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Reaction Time | 3 hours | |

| Final Yield | 75–80% | |

| Purity (HPLC) | >95% |

Reductive Amination of 2-Cyanomethylbenzimidazole

Reaction Pathway

An alternative route employs reductive amination to introduce the methylamine group:

Step 1: Synthesis of 2-Cyanomethylbenzimidazole

- Reactants : o-Phenylenediamine, cyanoacetic acid.

- Conditions : Reflux in polyphosphoric acid (PPA) at 120°C for 4 hours.

- Yield : 65–70%.

Step 2: Reductive Amination

- Reactants : 2-Cyanomethylbenzimidazole (1 equiv), methylamine (2 equiv).

- Catalyst : Raney Nickel (10 wt%).

- Conditions : H₂ gas (50 psi), ethanol solvent, 60°C for 12 hours.

- Yield : 60–65%.

Step 3: Salt Formation

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10 wt% Raney Ni | |

| Hydrogen Pressure | 50 psi | |

| Final Yield | 60–65% |

Direct Condensation with Methylamine Derivatives

Reaction Pathway

This one-pot method avoids isolated intermediates by using 2-(methylamino)acetic acid and o-phenylenediamine:

Step 1: Condensation

- Reactants : o-Phenylenediamine (1 equiv), 2-(methylamino)acetic acid (1.2 equiv).

- Solvent : Dimethylformamide (DMF).

- Conditions : Reflux at 100°C for 8 hours.

- Workup : Neutralize with NaHCO₃, extract with ethyl acetate.

- Yield : 50–55%.

Step 2: Salt Formation

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Reaction Time | 8 hours | |

| Final Yield | 50–55% |

Optimization and Comparative Analysis

Critical Parameters

Solvent Choice :

Temperature Control :

Stoichiometry :

化学反応の分析

Types of Reactions: (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

科学的研究の応用

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Key Observations :

- Solubility : Dihydrochloride salts universally improve aqueous solubility, critical for in vivo applications.

- Electronic Modifications : The 5-chloro substituent in the ethylmethylamine analog introduces electron-withdrawing effects, which may alter binding affinity in receptor-targeted studies .

生物活性

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a benzimidazole derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C9H11N3·2ClH, and it is synthesized through the reaction of benzimidazole with methylamine, followed by the formation of its dihydrochloride salt. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific investigations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary, reflecting their potency.

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 - 4 | Strong |

| Escherichia coli | 4 - 16 | Moderate to Strong |

| Candida albicans | 6.25 - 25 | Moderate |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including chronic myeloid leukemia (CML) cells. In vitro assays reveal that the compound induces apoptosis and inhibits cell proliferation.

In a study involving K562S and K562R cells (both sensitive and resistant to imatinib), the compound demonstrated:

- Cytotoxicity : Significant reduction in cell viability was observed at increasing concentrations.

- Apoptosis Induction : Activation of caspase-3/7 was noted, indicating the triggering of apoptotic pathways.

- P-glycoprotein Activity : The compound inhibited P-glycoprotein activity in resistant cells, suggesting a mechanism to overcome drug resistance .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell survival and proliferation.

- Receptor Modulation : It can bind to receptors that regulate apoptosis, thereby influencing cell fate.

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to targets such as BCR-ABL protein, which is crucial in CML .

Study on Antimicrobial Efficacy

In a comparative study assessing various benzimidazole derivatives, this compound was found to have superior antimicrobial activity against resistant bacterial strains when compared to traditional antibiotics. This study highlighted its potential as an alternative treatment option in combating antibiotic resistance .

Investigation into Anticancer Properties

Another pivotal study investigated the effects of this compound on leukemia cell lines. The results indicated that treatment with this compound led to significant apoptosis and reduced proliferation rates in both sensitive and resistant cells. This research underscores its potential role in developing therapies for drug-resistant cancers .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to maximize yield while minimizing side products. For benzimidazole derivatives, cyclization of o-phenylenediamine precursors under acidic conditions is common. Factorial experimental designs, as described in chromatographic method development , can systematically evaluate variables like pH, reagent concentration, and reaction time. Purification via recrystallization or column chromatography (using polar stationary phases) is critical to isolate the dihydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzimidazole core and methylamine substituents. Aromatic proton signals (δ 7.0–8.5 ppm) and methylene/methyl groups (δ 2.5–4.0 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) quantifies purity. Method validation parameters (linearity, LOD/LOQ) should follow pharmacopeial guidelines .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N/Cl ratios to verify stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C. Conduct stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways. Safety protocols mandate fume hood use, nitrile gloves, and emergency eyewash access, as outlined in safety data sheets for structurally similar amines .

Q. What spectroscopic or crystallographic methods are recommended for resolving ambiguities in the compound’s protonation state?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs ) definitively assigns protonation sites. For solution-state studies, pH-dependent ¹H NMR in D₂O identifies proton exchange behavior. IR spectroscopy can distinguish NH/NH₂ stretches (3200–3400 cm⁻¹) and confirm HCl salt formation via broad Cl⁻ counterion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. Redetermine crystal structures using high-resolution data (Cu-Kα radiation, low-temperature datasets) and validate via R-factor convergence (<5%). SHELXL refinement with anisotropic displacement parameters improves model accuracy. Compare hydrogen-bonding networks and π-stacking interactions to published analogues .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing the benzimidazole ring’s aromatic π-system for hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS can simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models refine electronic interactions (e.g., charge transfer) at active sites .

Q. What experimental approaches are suitable for studying the compound’s degradation products under oxidative stress?

- Methodological Answer : Accelerated degradation via H₂O₂ or UV irradiation, followed by LC-MS/MS (Q-TOF instrumentation) to identify fragments. Fragmentation patterns (e.g., loss of HCl or methylamine) and isotopic labeling (e.g., ¹⁵N) help track degradation pathways. Compare results to stability-indicating assays per ICH guidelines .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values derived from dose-response curves (10 nM–100 µM) quantify potency .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy studies with β-lactams or fluoroquinolones assess combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。